4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene
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Overview
Description
4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene is a chemical compound with the molecular formula C7H4BrF3O2S and a molecular weight of 289.07 g/mol . This compound is characterized by the presence of a difluoromethyl group, a sulphonyl group, a fluorine atom, and a bromine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the benzene ring . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulphonyl group can undergo oxidation or reduction under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts such as palladium or nickel, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: The compound can be used in the study of biological processes and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The difluoromethyl and sulphonyl groups can interact with molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene include:
Difluoromethyl 2-pyridyl sulfone: A reagent used in gem-difluoroolefination and nucleophilic difluoro(sulfonato)methylation reactions.
Difluoromethyl phenyl sulfone: Used in various synthetic applications and as an intermediate in the production of bioactive molecules.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo substitution, oxidation, reduction, and cross-coupling reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C7H4BrF3O2S |
---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
1-bromo-4-(difluoromethylsulfonyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H4BrF3O2S/c8-5-2-1-4(3-6(5)9)14(12,13)7(10)11/h1-3,7H |
InChI Key |
KUXWHIKVNLPYCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)F)Br |
Origin of Product |
United States |
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